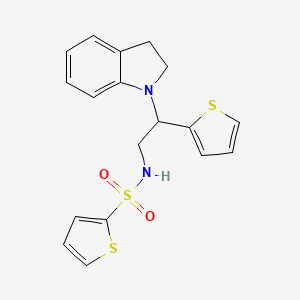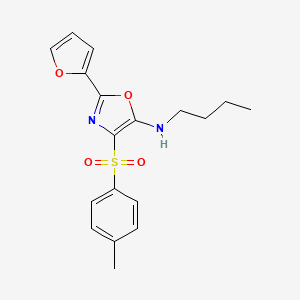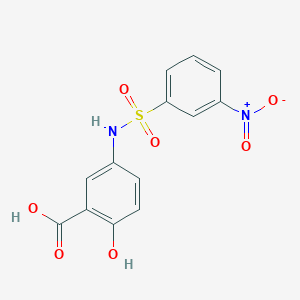![molecular formula C21H19N5O2S B2655294 N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483293-63-6](/img/structure/B2655294.png)
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyrazolopyrimidinyl group, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolopyrimidine core is a fused ring system that is often found in bioactive compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group could undergo hydrolysis, and the ethoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
1. Antimicrobial Activities A study by Dangi, Hussain, and Talesara (2011) synthesized derivatives similar to the mentioned compound and screened them for antimicrobial activities. These derivatives were evaluated as potential chemotherapeutic agents, suggesting their application in combating microbial infections (Dangi, Hussain, & Talesara, 2011).
2. Anticancer Properties Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in a related compound. They tested the anticancer activity of these compounds on 60 cancer cell lines, finding notable cancer cell growth inhibition in several lines. This highlights the potential of such compounds in developing new anticancer agents (Al-Sanea et al., 2020).
3. Radioisotope Labeling for Imaging Dollé et al. (2008) reported on a compound in this category designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography. This suggests applications in medical imaging and diagnostics (Dollé et al., 2008).
4. Coordination Chemistry and Antioxidant Activity Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes. The study also assessed the antioxidant activity of these compounds, showing significant activity and suggesting their utility in oxidative stress-related conditions (Chkirate et al., 2019).
5. Evaluation for Various Pharmacological Activities Faheem (2018) conducted a computational and pharmacological evaluation of heterocyclic novel derivatives including related compounds. The study included assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These findings indicate the broad pharmacological potential of these compounds (Faheem, 2018).
6. Synthesis and Evaluation of Novel Derivatives for Antitumor Activity Alqasoumi et al. (2009) synthesized novel derivatives from sulfaphenazole, including acetamide, pyrrole, and pyrrolopyrimidine derivatives. The antitumor activity of these compounds was evaluated, with some showing effectiveness greater than existing drugs. This indicates their potential in cancer therapy (Alqasoumi et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)25-19(27)13-29-21-18-12-24-26(20(18)22-14-23-21)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPNBIRRUQIFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)







![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2655231.png)

